molecular formula C11H13BrFNO2 B3029920 N-Boc-3-bromo-4-fluoroaniline CAS No. 836619-77-3

N-Boc-3-bromo-4-fluoroaniline

Cat. No. B3029920
CAS RN: 836619-77-3
M. Wt: 290.13
InChI Key: XPHQSYXWFLVFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-bromo-4-fluoroaniline is a chemical compound with the CAS Number: 836619-77-3 . It has a molecular weight of 290.13 and a linear formula of C11H13BrFNO2 .


Synthesis Analysis

The synthesis of N-Boc-3-bromo-4-fluoroaniline can be achieved from Di-tert-butyl dicarbonate and 3-Bromo-4-fluoroaniline . It is an intermediate used for the synthetic preparation of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of N-Boc-3-bromo-4-fluoroaniline is represented by the linear formula C11H13BrFNO2 . It has a molecular weight of 290.13 and its monoisotopic mass is 289.011353 Da .


Physical And Chemical Properties Analysis

N-Boc-3-bromo-4-fluoroaniline is a solid at room temperature . It has a boiling point of 275.9±30.0C at 760 mmHg .

Scientific Research Applications

Medicinal Chemistry and Synthesis of Novel Compounds

  • Synthesis of Fluorinated Amino Acids

    N-Boc-3-bromo-4-fluoroaniline is involved in the synthesis of cyclic fluorinated beta-amino acids, which are important in medicinal chemistry. For example, 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new fluorinated heterocyclic amino acid, shows potential as a building block in medicinal chemistry (Van Hende et al., 2009).

  • Amine Functionalization for Glucose Sensing Materials

    Amino-3-fluorophenyl boronic acid, synthesized from compounds related to N-Boc-3-bromo-4-fluoroaniline, is used to construct glucose sensing materials that operate at physiological pH, showing the compound’s utility in developing health monitoring devices (Das et al., 2003).

  • Development of Antimalarial Drugs

    Derivatives of N-Boc-3-bromo-4-fluoroaniline have been explored for antimalarial activity. For instance, a study on artemisinin derivatives containing bromo and aromatic amine functions demonstrated their effectiveness against Plasmodium falciparum, a malaria-causing parasite (Lin et al., 1990).

Chemical Synthesis and Organic Chemistry Applications

  • Synthesis of Protected Amino Acids

    N-Boc-protected amino acids are synthesized using N-Boc-3-bromo-4-fluoroaniline and related compounds. These are important in peptide synthesis and drug development. For example, the synthesis of tert-butyl esters of N-protected amino acids using tert-butyl fluorocarbonate (Boc-F) is a significant process in this field (Loffet et al., 1989).

  • Synthesis of Fluorinated Azaheterocycles

    N-Boc-3-bromo-4-fluoroaniline is used in the synthesis of fluorinated azaheterocycles, which are important as bifunctional building blocks for pharmaceutical compounds. This demonstrates the compound's versatility in the synthesis of complex organic molecules (Verniest et al., 2010).

Safety and Hazards

N-Boc-3-bromo-4-fluoroaniline is classified under GHS06 and has a signal word of "Danger" . It has several hazard statements including H301-H311-H315-H319-H332-H335 . Precautionary measures include P261-P301+P310-P305+P351+P338-P361-P405-P501 .

Mechanism of Action

Target of Action

N-Boc-3-bromo-4-fluoroaniline is a chemical compound used in organic synthesis Related halogenated aromatic amines can act as precursors in the synthesis of various drugs and functional materials.

Mode of Action

The N-Boc-3-bromo-4-fluoroaniline compound is used in organic synthesis where it undergoes reactions involving its N-Boc group . The N-Boc group is a tert-butyloxycarbonyl group that is used as a protecting group for amines in organic synthesis . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported using oxalyl chloride .

Biochemical Pathways

The compound plays a role in the suzuki-miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction used in organic synthesis .

Result of Action

The result of the action of N-Boc-3-bromo-4-fluoroaniline depends on the specific context of its use in organic synthesis. For example, it has been used in the synthesis of various pharmaceuticals . The compound’s action results in the formation of new bonds and the creation of new compounds.

Action Environment

The action of N-Boc-3-bromo-4-fluoroaniline can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group takes place under room temperature conditions . Other environmental factors that could influence the compound’s action include the presence of other compounds, the pH of the environment, and the specific conditions under which the reaction takes place .

properties

IUPAC Name

tert-butyl N-(3-bromo-4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHQSYXWFLVFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693417
Record name tert-Butyl (3-bromo-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-bromo-4-fluoroaniline

CAS RN

836619-77-3
Record name 1,1-Dimethylethyl N-(3-bromo-4-fluorophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836619-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3-bromo-4-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-3-bromo-4-fluoroaniline
Reactant of Route 2
Reactant of Route 2
N-Boc-3-bromo-4-fluoroaniline
Reactant of Route 3
Reactant of Route 3
N-Boc-3-bromo-4-fluoroaniline
Reactant of Route 4
Reactant of Route 4
N-Boc-3-bromo-4-fluoroaniline
Reactant of Route 5
Reactant of Route 5
N-Boc-3-bromo-4-fluoroaniline
Reactant of Route 6
Reactant of Route 6
N-Boc-3-bromo-4-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.